



Improving signal-to-noise ratio in 15N NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

L-Histidine-15N hydrochloride
hydrate

Cat. No.:

B12417474

Get Quote

Technical Support Center: 15N NMR Spectroscopy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their 15N NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 15N NMR spectrum so low?

A1: Low sensitivity in 15N NMR is a common challenge due to several inherent properties of the 15N nucleus. The primary reasons include its low natural abundance (approximately 0.37%) and its low gyromagnetic ratio, which is about 10 times smaller than that of ¹H.[1][2] This results in a much weaker NMR signal compared to proton NMR. Other contributing factors can include low sample concentration, suboptimal experimental parameters, and issues with the spectrometer setup.[3][4]

Q2: What is the quickest way to get a 15N NMR spectrum for a natural abundance sample?

A2: For natural abundance samples, 1D 15N NMR experiments are often too insensitive and time-consuming.[5] The most efficient method is to use a 2D proton-detected heteronuclear



correlation experiment, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment (${}^{1}H^{-15}N$ HMBC).[1][5] These experiments leverage the higher sensitivity of ${}^{1}H$ detection to overcome the low sensitivity of ${}^{15}N$.[5] A ${}^{1}H^{-15}N$ HMBC spectrum can often be acquired in a much shorter time than a 1D ${}^{15}N$ spectrum, sometimes in as little as 20 minutes for a reasonably concentrated sample.[1]

Q3: What is a cryoprobe, and how much can it improve my S/N ratio?

A3: A cryoprobe is a specialized NMR probe where the detection coils and preamplifiers are cooled to cryogenic temperatures (around 25 K) using liquid helium or nitrogen.[6][7] This cooling significantly reduces thermal electronic noise, which is a major contributor to the overall noise in an NMR experiment.[7][8] While the sample itself remains at the desired experimental temperature (e.g., room temperature), the reduction in electronic noise leads to a dramatic increase in the S/N ratio.[7]

S/N Improvement with Cryoprobes

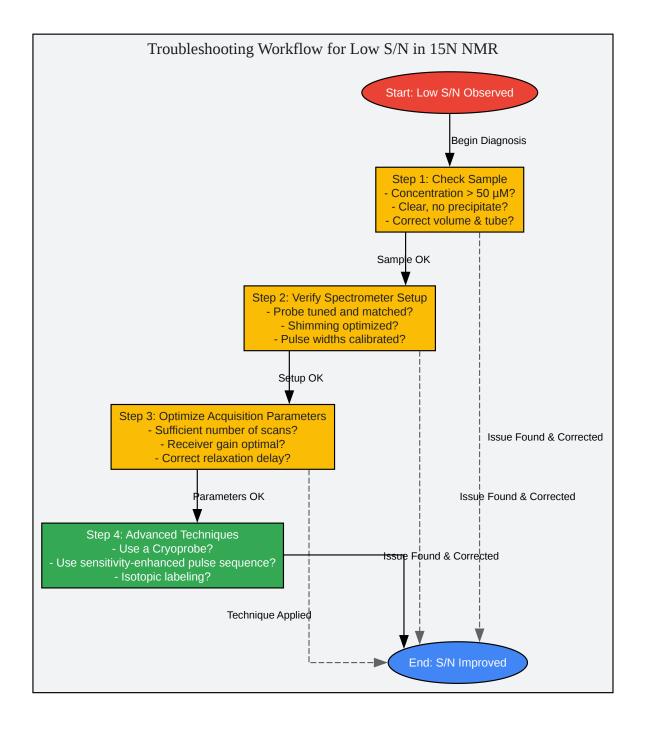
Probe Type	Typical S/N Gain (vs. Room-Temperature Probe)	Conditions
Cryoprobe	3 to 4-fold	Low conductivity organic solvents[6]
Cryoprobe	2 to 3.2-fold	Aqueous samples without salt[6]
Cryoprobe	~3.1-fold	Aqueous protein sample with ~100 mM salt[9]

It is important to note that the performance gain of a cryoprobe can be diminished in samples with high salt concentrations due to increased sample resistance.[6] However, even with high salt, cryoprobes can still offer sensitivity comparable to a conventional probe running a salt-free sample.[6]

Troubleshooting Guide: Low S/N in 15N HSQC Spectra



Use the following logical workflow to diagnose and resolve issues with low signal-to-noise in your 15N Heteronuclear Single Quantum Coherence (HSQC) experiments.





Click to download full resolution via product page

Caption: A step-by-step workflow for troubleshooting poor signal-to-noise in 15N NMR experiments.

Step 1: Sample Preparation and Handling

Q: How critical is sample concentration for a 15N HSQC experiment?

A: Sample concentration is extremely critical. For 2D experiments like the HSQC, a protein concentration of at least 50 μ M is recommended, while for 3D experiments, around 1 mM is often necessary.[10] The signal intensity is directly proportional to the number of spins in the coil, so doubling the concentration will roughly double the signal.

Q: My sample has some precipitate. Does this matter?

A: Yes, absolutely. Precipitate or cloudy samples will lead to poor magnetic field homogeneity, resulting in broad lines and a significant loss of signal.[4] Always ensure your sample is fully dissolved and centrifuged to remove any particulate matter before placing it in the NMR tube.

Q: What is the best type of NMR tube to use for a low-volume, concentrated sample?

A: For low-volume samples, Shigemi tubes are highly recommended.[10] They are designed to match the length of the NMR coil, which maximizes the concentration of the sample within the detection region and improves shimming, leading to better sensitivity.

Step 2: Spectrometer Setup

Q: What does "tuning and matching" the probe mean, and why is it important?

A: Tuning and matching are electronic adjustments made to the NMR probe to ensure it efficiently transmits radiofrequency pulses to the sample and receives the resulting signals.[11] A poorly tuned probe will reflect a significant portion of the pulse power, leading to inaccurate pulse widths and a substantial loss in signal-to-noise.[12] This procedure should be performed for every new sample, as the sample itself affects the probe's electronic environment.[11]

Q: How do I know if my shimming is good enough?



A: Shimming is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume.[12] Poor shimming results in broad, distorted lineshapes, which severely degrades both resolution and S/N.[13] Good shimming is indicated by a stable and maximized lock signal and sharp, symmetrical peaks in the spectrum.[13] Most modern spectrometers have automated shimming routines (e.g., topshim) that are highly effective.[10]

Q: I used the automated receiver gain (rga). Is this always optimal?

A: While automatic receiver gain calculation (rga) is a good starting point, it may not always be perfectly optimal for maximizing S/N.[10] The receiver gain amplifies the NMR signal before digitization. If it's set too low, the signal is not sufficiently amplified above the digitizer noise. If set too high, the free induction decay (FID) can be "clipped," leading to artifacts and a loss of signal intensity. Recent studies have shown that the relationship between receiver gain and S/N can be non-linear, and manual optimization may yield better results.[14][15] It is advisable to manually check the FID after the first few scans to ensure it is not clipped.

Step 3: Experimental Parameter Optimization

Q: How many scans are enough for my 15N HSQC?

A: The number of scans (NS) directly impacts the S/N ratio, which improves with the square root of the number of scans (S/N \propto \sqrt{NS}).[7] This means to double the S/N, you must increase the experiment time by a factor of four. The required number of scans depends heavily on the sample concentration.

Sample Concentration	Recommended Scans (NS) per increment
1 mM	2 to 8
500 μΜ	8 to 16
< 100 μM	32 or more

Note: These are starting recommendations and may need adjustment.[10]

Q: What is the relaxation delay (d1), and how should I set it?

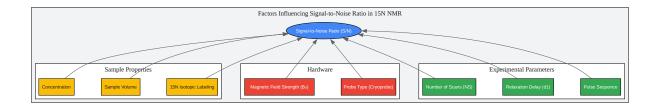


A: The relaxation delay is the time between the end of one scan and the beginning of the next, allowing the nuclear spins to return to thermal equilibrium. If this delay is too short relative to the T₁ relaxation time of the nuclei, the signal will become saturated, leading to a significant loss of intensity.[13] For ¹H-detected experiments on proteins, a relaxation delay of 1.0 to 1.5 seconds is a common starting point.[6]

Q: How does the number of increments in the indirect (15N) dimension affect sensitivity?

A: The number of increments (t₁ points) in the indirect dimension determines the resolution in that dimension. Using fewer increments will shorten the total experiment time but will result in lower resolution and potentially truncated signals in the ¹⁵N dimension, which can reduce the S/N of the resulting peaks after Fourier transformation. A typical ¹⁵N HSQC experiment on a protein might use 128 to 256 complex points in the indirect dimension.[10]

Key Factors Affecting 15N NMR Sensitivity



Click to download full resolution via product page

Caption: Key factors related to the sample, hardware, and experimental setup that determine the final S/N.

Experimental Protocols



Protocol 1: Basic 15N HSQC Setup (Bruker TopSpin)

This protocol outlines the basic steps for setting up a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment.

- Sample Preparation:
 - Ensure the protein sample is at a suitable concentration (ideally > 0.1 mM) in a buffer containing 5-10% D₂O for the lock signal.[10]
 - Transfer the sample to a high-quality NMR tube (e.g., Shigemi tube for low volumes).[10]
- Spectrometer Setup:
 - Insert the sample into the spectrometer.
 - Load a standard shim file and perform automated shimming (topshim).[10]
 - Tune and match the probe for both ¹H and ¹⁵N frequencies (atma).[10]
- Experiment Creation and Parameter Setup:
 - Create a new experiment dataset.[16]
 - Read a standard parameter set for a sensitivity-enhanced HSQC (e.g., hsqcetf3gpsi).[10]
 [17]
 - Calibrate the 90° proton pulse width (p1 at power level pl1) using a pulsecal routine or similar method.[10]
 - Set the spectral widths (sw) and transmitter frequency offsets (o1p for ¹H, o3p for ¹⁵N) to cover all expected signals. For proteins, the ¹⁵N offset is typically set around 118-120 ppm.
 [10]
 - Set the number of points in the direct dimension (td in F2) to 1024 or 2048.[10]
 - Set the number of increments in the indirect dimension (td in F1) to at least 128.[10]



- \circ Set the number of scans (ns) based on sample concentration (e.g., 8 or 16 for a ~500 μ M sample).[10] Set the number of dummy scans (ds) to 16 or 32 to allow the spins to reach a steady state.[10]
- Set the relaxation delay (d1) to 1.0-1.5 seconds.
- Execution and Processing:
 - Calculate the receiver gain (rga).[10]
 - Start the acquisition (zg).[10]
 - After completion, process the data using the appropriate command (e.g., xfb) and perform manual phasing if necessary.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Fast Way of Nitrogen NMR | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 2. dspace.jcu.cz [dspace.jcu.cz]
- 3. benchchem.com [benchchem.com]
- 4. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. Reddit The heart of the internet [reddit.com]
- 6. Performance of cryogenic probes as a function of ionic strength and sample tube geometry PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. nmr.sinica.edu.tw [nmr.sinica.edu.tw]



- 10. Collecting a 15N Edited HSQC Powers Wiki [bionmr.unl.edu]
- 11. CHAPTER-8 [cis.rit.edu]
- 12. NMR Basics [bloch.anu.edu.au]
- 13. chemistry.mit.edu [chemistry.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HSQC 15N.nan [protocols.io]
- 17. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- To cite this document: BenchChem. [Improving signal-to-noise ratio in 15N NMR spectra]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417474#improving-signal-to-noise-ratio-in-15n-nmr-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.